molecular formula C12H14N2 B138466 4-N,4-N-dimethylnaphthalene-1,4-diamine CAS No. 880-94-4

4-N,4-N-dimethylnaphthalene-1,4-diamine

Cat. No.: B138466
CAS No.: 880-94-4
M. Wt: 186.25 g/mol
InChI Key: HLHYXKMOBCRCRR-UHFFFAOYSA-N
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Description

4-N,4-N-dimethylnaphthalene-1,4-diamine is an organic compound with the molecular formula C12H14N2 It is a derivative of naphthalene, characterized by the presence of two methyl groups and two amino groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-dimethylnaphthalene-1,4-diamine typically involves the methylation of naphthalene followed by amination. One common method is the reaction of naphthalene with methyl iodide in the presence of a strong base such as sodium hydride to form 1,4-dimethylnaphthalene. This intermediate is then subjected to nitration using nitric acid and sulfuric acid to introduce nitro groups. The nitro groups are subsequently reduced to amino groups using a reducing agent such as iron powder in hydrochloric acid, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-dimethylnaphthalene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-N,4-N-dimethylnaphthalene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N,4-N-dimethylnaphthalene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethylnaphthalene: Lacks amino groups, making it less reactive in certain chemical reactions.

    4-N,4-N-dimethylnaphthalene-1,4-dinitroamine: Contains nitro groups instead of amino groups, leading to different reactivity and applications.

    1,4-diaminonaphthalene: Lacks methyl groups, affecting its solubility and reactivity.

Uniqueness

4-N,4-N-dimethylnaphthalene-1,4-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-N,4-N-dimethylnaphthalene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHYXKMOBCRCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286684
Record name N1,N1-Dimethyl-1,4-naphthalenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-94-4
Record name N1,N1-Dimethyl-1,4-naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Dimethyl-1,4-naphthalenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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